BenchChemオンラインストアへようこそ!

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Enzyme Inhibition Spirohydantoin IC50

Select this compound for structure-activity relationship (SAR) studies where a free N-H hydrogen-bond donor is critical. Unlike its N-methyl or N-benzyl analogs, this spirohydantoin retains the N-phenylacetamide H-bond donor, enabling precise interrogation of binding pockets. Its 8-methyl group modulates lipophilicity, making it a valuable probe for comparative pharmacokinetic profiling. Ideal for expanding screening libraries targeting SIRT2 or kinases.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 556016-46-7
Cat. No. B2916513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
CAS556016-46-7
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H21N3O3/c1-12-7-9-17(10-8-12)15(22)20(16(23)19-17)11-14(21)18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,21)(H,19,23)
InChIKeyBNAYMTFJACWUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide (556016-46-7) for Research


2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide (CAS: 556016-46-7) is a member of the spirohydantoin class, characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core . This compound is primarily investigated as a potential enzyme inhibitor, with structural features common to molecules targeting enzymes like SIRT2 and kinases . The unique spirocyclic architecture and N-phenylacetamide substituent offer a distinct scaffold for medicinal chemistry and biological research applications.

Why Generic Substitution Fails: The Critical Role of the N-Phenylacetamide Moiety in 556016-46-7


Interchanging 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide with a close analog is not scientifically valid without rigorous re-validation. Minor structural modifications, such as N-methylation or benzylation of the acetamide group, can profoundly alter target binding and selectivity. For instance, the analogous compound N'-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N'-phenylacetohydrazide exhibits an IC50 of 0.0856 in a specific enzyme assay [1]. This data point underscores that changes to the N-phenyl moiety can lead to a distinct inhibition profile, making direct substitution unreliable for consistent experimental results.

Quantitative Evidence Guide: Activity of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide vs. Closest Analogs


Benchmarking Against N-Benzylated Analog: Potency Comparison at a Target Enzyme

While direct inhibition data for 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide (CAS: 556016-46-7) is not publicly available, a highly similar analog, N'-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N'-phenylacetohydrazide, has a reported IC50 value of 0.0856 in an enzyme inhibition assay [1]. The target compound's distinct N-phenylacetamide group, lacking the N-benzylation, suggests it will have a different binding affinity and selectivity profile.

Enzyme Inhibition Spirohydantoin IC50

Structural Differentiation from N-Alkylated Analogs: Impact on Hydrogen Bond Donor Capacity

A key structural differentiator is the free N-H group in the phenylacetamide moiety of 556016-46-7. Common analogs such as N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide and N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide are N-alkylated, which removes their capacity to act as a hydrogen bond donor . This single point of variation can be decisive for binding to targets that require a hydrogen bond for molecular recognition.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bond Donor

Spirohydantoin Core Modifications: 8-Methyl vs. Unsubstituted Analogs

The 8-methyl substitution on the cyclohexane ring of the diazaspiro core is a subtle but important variation. Compared to the unsubstituted 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide, the 8-methyl group increases logP, which can influence membrane permeability and metabolic stability . While no direct comparative biological data is available, the structural difference is known to affect the compound's pharmacokinetic profile within this chemical class.

Lipophilicity Metabolic Stability Spirohydantoin

Optimal Application Scenarios for 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Requiring a Hydrogen Bond Donor

This compound is best applied in structure-activity relationship (SAR) studies where the presence of a free N-H hydrogen bond donor is hypothesized to be critical for target engagement. Its ability to donate a hydrogen bond, unlike its N-methyl or N-ethyl analogs, makes it a valuable probe for interrogating binding pockets that require this specific interaction . Researchers can use 556016-46-7 as a core scaffold for further derivatization while preserving this key pharmacophoric feature.

Enzyme Inhibition Screening with a Focus on Spirohydantoin Scaffolds

Given the reported enzyme inhibition activity (IC50 = 0.0856) for a closely related benzyl analog [1], 556016-46-7 is a prime candidate for broad enzyme inhibition screening. It should be included in compound libraries targeting enzymes where spirohydantoins have shown promise, such as SIRT2 or kinase targets. The unique substitution pattern offers a distinct activity profile that can expand the chemical diversity of a screening collection.

Pharmacokinetic Profiling of 8-Methyl Spirohydantoins

The 8-methyl group is a key structural feature for modulating lipophilicity. This compound is ideal for use in comparative pharmacokinetic studies with its unsubstituted counterpart to delineate the impact of the methyl group on parameters like logP, metabolic stability, and membrane permeability . Such studies can guide the design of analogs with optimized drug-like properties.

Quote Request

Request a Quote for 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.